PQ1 Demonstrates Superior Gap Junction Inhibition Relative to Mefloquine in R28 Neuro-Retinal Cells
In a direct head-to-head comparison against mefloquine, a known gap junction inhibitor, PQ1 was identified as the drug with optimal inhibitory activity among four novel primaquine-based analogs tested [1]. PQ1 inhibited dye transfer by 70% at 10 μM in R28 neuro-retinal cells and prevented cobalt chloride-induced caspase-3 activation [1].
| Evidence Dimension | Dye transfer inhibition (GJIC blockade) |
|---|---|
| Target Compound Data | 70% inhibition at 10 μM |
| Comparator Or Baseline | Mefloquine and three other PQ analogs (lesser activity) |
| Quantified Difference | Identified as optimal among all compounds tested |
| Conditions | R28 rat neuro-retinal cells; scrape-load dye transfer assay; cobalt chloride-induced chemical ischemia model |
Why This Matters
This direct comparative data establishes PQ1 as the lead candidate within its analog series for ischemia research applications, providing a validated tool compound with defined potency relative to a known reference inhibitor.
- [1] Das S, Lin D, Jena S, Shi A, Battina S, Hua DH, et al. Protection of retinal cells from ischemia by a novel gap junction inhibitor. Biochem Biophys Res Commun. 2008;373(4):504-8. View Source
